Ethyl 2-amino-4-hydroxybenzoate

Descripción

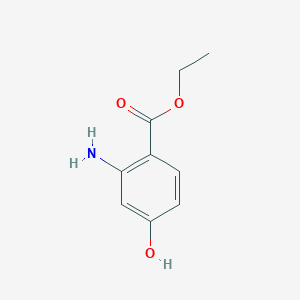

Its structure features an ethyl ester group at the carboxylic acid position, with amino (-NH₂) and hydroxyl (-OH) substituents at the 2- and 4-positions of the benzene ring, respectively.

Propiedades

IUPAC Name |

ethyl 2-amino-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHGQZRMZWEOHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-hydroxybenzoate typically involves the esterification of 2-amino-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows: [ \text{2-amino-4-hydroxybenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-amino-4-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino and hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups can be introduced using reagents like bromine water or nitric acid.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Introduction of various functional groups onto the benzene ring.

Aplicaciones Científicas De Investigación

Ethyl 2-amino-4-hydroxybenzoate, also known as C9H11NO3, is a chemical compound with diverse applications in scientific research . It is distinct from Ethyl 2-amino-4-fluoro-5-hydroxybenzoate, with the key difference being the absence of a fluorine substituent and the position of the hydroxyl group. Due to the structural differences, the applications of this compound may vary.

Scientific Research Applications

- Synthesis of Organic Molecules this compound serves as an intermediate in the synthesis of more complex organic molecules.

- Potential Therapeutic Properties It has been explored for potential therapeutic properties.

- Industry It is utilized in the production of specialty chemicals and pharmaceuticals.

While specific, well-documented case studies and comprehensive data tables focused solely on this compound are not available in the provided search results, research suggests the potential for antimicrobial and anti-inflammatory effects from similar compounds . Studies on related compounds, such as cepharanthine (CEP), have shown promise as therapeutic agents against oxidative stress and inflammation, highlighting the potential use of NRF2 as a target for treating inflammatory bowel disease . Other compounds have demonstrated anticancer potential, emphasizing the therapeutic promise against the proliferation and metastasis of cancer .

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-4-hydroxybenzoate involves its interaction with specific molecular targets. The amino and hydroxyl groups on the benzene ring allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between Ethyl 2-amino-4-hydroxybenzoate and its analogs:

*Note: Molecular weight calculated based on empirical formula.

Key Observations:

- Ester vs. Amide Linkages: this compound contains an ester group, which is less stable under basic conditions compared to the amide group in 2-aminobenzamides . This difference impacts hydrolysis rates and pharmaceutical applications.

- Molecular Weight : Ethoxylated derivatives exhibit significantly higher molecular weights due to polymerized ethylene oxide chains, limiting their use in small-molecule applications .

Physicochemical Properties

Solubility

- This compound: Predicted to exhibit moderate solubility in polar solvents (e.g., water, ethanol) due to -OH and -NH₂ groups.

- Ethoxylated ethyl-4-aminobenzoate: Highly water-soluble (>99% purity) due to ethoxylation but poorly soluble in ethanol or isopropanol .

- Methyl 4-acetamido-2-hydroxybenzoate : Likely less water-soluble than its ethoxylated analog due to the hydrophobic acetamido group .

Stability

- Ethyl esters are prone to hydrolysis under acidic or alkaline conditions, whereas amides (e.g., 2-aminobenzamides) are more resistant .

- Ethoxylated derivatives are stabilized by low ethylene oxide residue (<1 ppm) and nitrogen purging during synthesis .

Crystallographic and Hydrogen-Bonding Behavior

- Hydrogen-bonding patterns in this compound are expected to resemble those of other hydroxylated benzoates, forming stable crystal lattices via -OH and -NH₂ interactions .

- Software like SHELXL () and validation tools () are critical for analyzing such structures.

Actividad Biológica

Ethyl 2-amino-4-hydroxybenzoate, also known as ethyl para-aminobenzoate or ethyl 4-aminobenzoate, is a compound of significant interest in pharmacological and biochemical research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

This compound has the following chemical characteristics:

- Molecular formula : C9H11NO3

- Molecular weight : 181.19 g/mol

- Solubility : Soluble in organic solvents, which facilitates its use in various laboratory applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria. The compound's mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of enzyme activity critical for bacterial survival .

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory disorders .

Antitumor Activity

This compound has been investigated for its antitumor properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as melanoma cells, by generating reactive oxygen species (ROS) and depleting intracellular glutathione levels. This dual mechanism enhances its potential as a chemotherapeutic agent .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin production in melanoma cells. This inhibition leads to decreased cell proliferation and increased apoptosis .

- Reactive Oxygen Species Generation : The induction of oxidative stress through ROS formation is a significant pathway through which the compound exerts its antitumor effects. Increased ROS levels can lead to cellular damage and trigger apoptotic pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Reduced cytokine production | |

| Antitumor | Induced apoptosis in melanoma cells |

Case Study: Antitumor Efficacy

In a controlled study examining the effects of this compound on SK-MEL-28 melanoma cells, researchers found that the compound exhibited an IC50 value of 75 µM after two days of treatment. The study highlighted that the presence of antioxidants like ascorbic acid could mitigate the cytotoxic effects, suggesting a complex interplay between oxidative stress and cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.